2-(2,5-dimethylphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide
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Overview
Description
2-(2,5-dimethylphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of aromatic rings and heterocyclic structures, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethylphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis and verifying the compound’s structure .
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethylphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized analogs .
Scientific Research Applications
2-(2,5-dimethylphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethylphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
2-(benzo[d]thiazol-2-yl)-3-methoxynaphthalen-1-ol: Shares the benzo[d]thiazole core and methoxy group but differs in the additional aromatic ring structure.
Dibenzyl (benzo[d]thiazol-2-yl(hydroxy)methyl) phosphonate: Contains the benzo[d]thiazole core and exhibits antimicrobial properties.
Uniqueness
2-(2,5-dimethylphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(2,5-dimethylphenyl)-N-(5-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-16-6-7-17(2)19(11-16)12-23(28)27(15-18-5-4-10-25-14-18)24-26-21-13-20(29-3)8-9-22(21)30-24/h4-11,13-14H,12,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COBOBKXGVWSSNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CC(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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